2-Octene, 4-ethyl-
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Overview
Description
2-Octene, 4-ethyl- is an organic compound with the molecular formula C10H20. It is an alkene, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octene, 4-ethyl- can be achieved through various methods, including:
Alkylation of 1-Octene: This involves the reaction of 1-octene with ethyl halides in the presence of a strong base, such as sodium hydride, to form 2-Octene, 4-ethyl-.
Dehydration of Alcohols: The dehydration of 4-ethyl-2-octanol using acid catalysts like sulfuric acid can yield 2-Octene, 4-ethyl-.
Industrial Production Methods
Industrial production of 2-Octene, 4-ethyl- typically involves the catalytic isomerization of 1-octene. This process uses metal catalysts such as platinum or palladium to facilitate the migration of the double bond to the desired position .
Chemical Reactions Analysis
Types of Reactions
2-Octene, 4-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of 2-Octene, 4-ethyl- in the presence of a metal catalyst such as palladium on carbon can convert it to 4-ethyl-octane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond to form dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4)
Major Products
Oxidation: Epoxides, diols
Reduction: 4-ethyl-octane
Substitution: Dibromo derivatives
Scientific Research Applications
2-Octene, 4-ethyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Octene, 4-ethyl- involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, the double bond in 2-Octene, 4-ethyl- reacts with oxidizing agents to form epoxides or diols. These reactions typically proceed through the formation of a cyclic intermediate, which then opens to yield the final product .
Comparison with Similar Compounds
2-Octene, 4-ethyl- can be compared with other similar alkenes, such as:
1-Octene: Similar in structure but with the double bond at the first carbon.
2-Octene: Lacks the ethyl group at the fourth carbon.
4-Methyl-2-pentene: A shorter chain alkene with a similar substitution pattern.
Uniqueness
The presence of the ethyl group at the fourth carbon in 2-Octene, 4-ethyl- makes it unique compared to other alkenes. This substitution can influence its reactivity and the types of products formed during chemical reactions .
Properties
Molecular Formula |
C10H20 |
---|---|
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(E)-4-ethyloct-2-ene |
InChI |
InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h5,8,10H,4,6-7,9H2,1-3H3/b8-5+ |
InChI Key |
KWJKRSHQUPUUBI-VMPITWQZSA-N |
Isomeric SMILES |
CCCCC(CC)/C=C/C |
Canonical SMILES |
CCCCC(CC)C=CC |
Origin of Product |
United States |
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